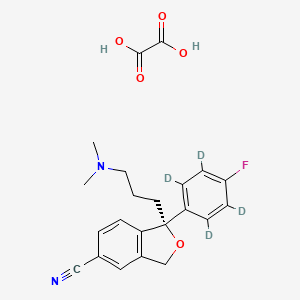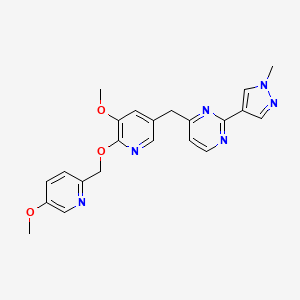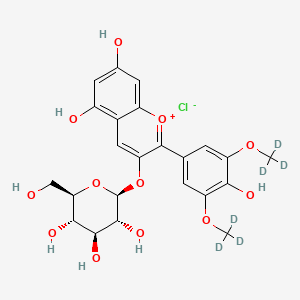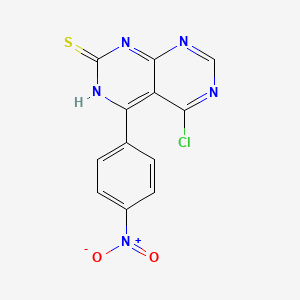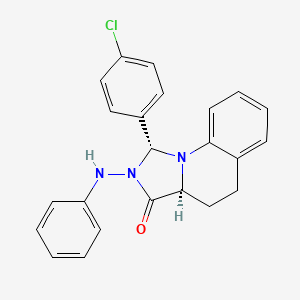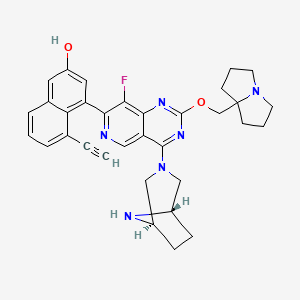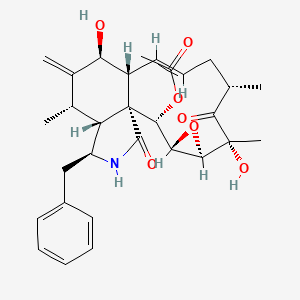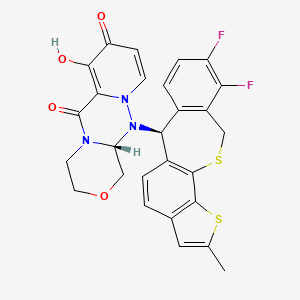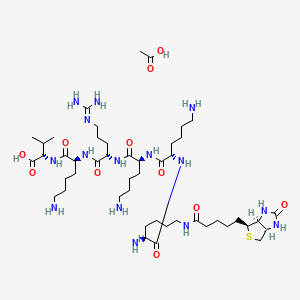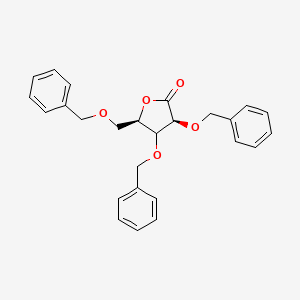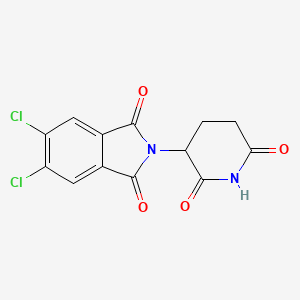
Thalidomide-5,6-Cl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-5,6-Cl is a derivative of thalidomide, a compound that gained notoriety in the 1950s and 1960s due to its teratogenic effects. Thalidomide itself is a racemic glutamic acid derivative that has been repurposed for various medical applications, including the treatment of multiple myeloma and erythema nodosum leprosum . This compound, like its parent compound, has shown potential in various scientific and medical fields due to its unique chemical properties.
準備方法
The synthesis of Thalidomide-5,6-Cl involves several steps, starting with the preparation of the thalidomide core structure. The synthetic route typically includes the following steps:
Cyclization: The initial step involves the cyclization of phthalic anhydride with glutamic acid to form the phthalimide ring.
Purification: The final product is purified through recrystallization or chromatography to obtain this compound in its pure form.
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
Thalidomide-5,6-Cl undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates. Major products formed from these reactions include hydroxylated and reduced derivatives, which have distinct biological activities.
科学的研究の応用
Thalidomide-5,6-Cl has been extensively studied for its applications in various scientific fields:
作用機序
The mechanism of action of Thalidomide-5,6-Cl involves its binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This binding alters the substrate specificity of CRBN, leading to the selective degradation of transcription factors such as IKZF1 and IKZF3 . These transcription factors are essential for the survival of multiple myeloma cells, and their degradation results in the inhibition of cancer cell growth. Additionally, this compound modulates the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-α), contributing to its anti-inflammatory effects .
類似化合物との比較
. Compared to its analogs, Thalidomide-5,6-Cl has unique chemical properties due to the presence of chlorine atoms at the 5 and 6 positions. This structural modification enhances its binding affinity to CRBN and its subsequent biological effects . Similar compounds include:
Lenalidomide: A more potent derivative with enhanced anti-cancer activity.
Pomalidomide: Another derivative with improved efficacy in treating multiple myeloma.
CC-122 and CC-220: Novel thalidomide analogs designed for better clinical efficacy.
特性
分子式 |
C13H8Cl2N2O4 |
|---|---|
分子量 |
327.12 g/mol |
IUPAC名 |
5,6-dichloro-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H8Cl2N2O4/c14-7-3-5-6(4-8(7)15)13(21)17(12(5)20)9-1-2-10(18)16-11(9)19/h3-4,9H,1-2H2,(H,16,18,19) |
InChIキー |
CRUZGGVJWKEBLC-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


